REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C(OC(C)C)(C)C.[F:12][C:13]([F:40])([S:36](F)(=[O:38])=[O:37])[C:14]([F:35])([F:34])[C:15]([F:33])([F:32])[C:16]([F:31])([F:30])[C:17]([F:29])([F:28])[C:18]([F:27])([F:26])[C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21].Cl>O>[CH2:1]([NH:4][S:36]([C:13]([F:12])([F:40])[C:14]([F:34])([F:35])[C:15]([F:32])([F:33])[C:16]([F:30])([F:31])[C:17]([F:28])([F:29])[C:18]([F:27])([F:26])[C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21])(=[O:38])=[O:37])[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Claisen joint adapter
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained at about 25° C.
|
Type
|
CUSTOM
|
Details
|
in a room temperature
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated for 2 hours at 30° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to 30° C.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 25° C
|
Type
|
CUSTOM
|
Details
|
After separation of the layers in a separatory funnel
|
Type
|
WASH
|
Details
|
the organic layer was washed with an aqueous 4.5% hydrochloric acid 4.0% ferrous sulfate solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was isolated
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
further dried under vacuum (0.1 millimeters Hg) in a water bath at 70° C. for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
to give a red pasty solid
|
Type
|
CUSTOM
|
Details
|
The crude reaction product
|
Type
|
DISTILLATION
|
Details
|
was subjected to high vacuum distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.62 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |